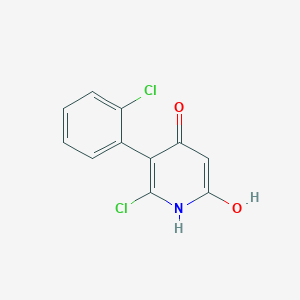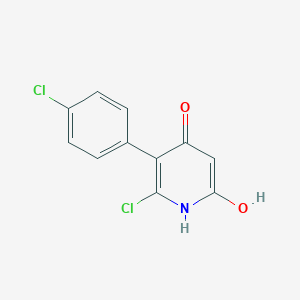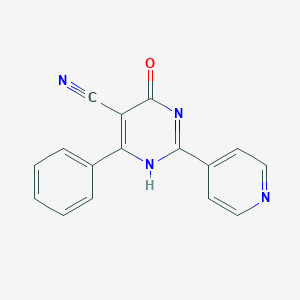![molecular formula C17H14ClN3O2 B7786416 (4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B7786416.png)
(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier (4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one Diphenhydramine Salicylate . It is the salicylic acid salt of diphenhydramine, a well-known antihistamine. Diphenhydramine is commonly used to relieve symptoms of allergy, hay fever, and the common cold. The salicylate form combines the properties of diphenhydramine with those of salicylic acid, which is known for its anti-inflammatory and analgesic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenhydramine Salicylate involves the reaction of diphenhydramine with salicylic acid. The process typically includes the following steps:
Reaction of Diphenhydramine with Salicylic Acid: Diphenhydramine is reacted with salicylic acid in an appropriate solvent, such as ethanol or methanol, under reflux conditions.
Formation of the Salt: The reaction mixture is then cooled, and the resulting Diphenhydramine Salicylate precipitates out of the solution.
Purification: The precipitate is filtered, washed with cold solvent, and dried to obtain pure Diphenhydramine Salicylate.
Industrial Production Methods
In an industrial setting, the production of Diphenhydramine Salicylate follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated purification systems can enhance the efficiency of the process.
化学反应分析
Types of Reactions
Diphenhydramine Salicylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Diphenhydramine Salicylate into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
Diphenhydramine Salicylate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of antihistamine and anti-inflammatory agents.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its use in treating allergic reactions, inflammation, and pain.
Industry: Diphenhydramine Salicylate is used in the formulation of various pharmaceutical products.
作用机制
The mechanism of action of Diphenhydramine Salicylate involves its interaction with histamine receptors and inhibition of histamine activity. Diphenhydramine acts as an antagonist at H1 histamine receptors, blocking the effects of histamine and providing relief from allergic symptoms. The salicylate component contributes to its anti-inflammatory and analgesic effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins .
相似化合物的比较
Similar Compounds
Diphenhydramine Hydrochloride: Another salt form of diphenhydramine, commonly used as an antihistamine.
Aspirin (Acetylsalicylic Acid): A widely used analgesic and anti-inflammatory agent.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and anti-inflammatory properties
Uniqueness
Diphenhydramine Salicylate is unique in that it combines the antihistamine properties of diphenhydramine with the anti-inflammatory and analgesic effects of salicylic acid. This dual action makes it particularly effective in treating conditions that involve both allergic reactions and inflammation .
属性
IUPAC Name |
(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-14(10-19-15-9-12(18)7-8-16(15)22)17(23)21(20-11)13-5-3-2-4-6-13/h2-10,19,22H,1H3/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADWRCUTFSJRTG-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CNC2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\NC2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786335.png)
![(3E)-3-[(2,5-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786341.png)
![(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786348.png)
![(3Z)-3-[(2,4-dimethylanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7786357.png)


![2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzonitrile](/img/structure/B7786389.png)
![methyl N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]carbamate](/img/structure/B7786401.png)
![N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B7786411.png)
![N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B7786422.png)
![methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate](/img/structure/B7786424.png)


![N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B7786443.png)
